molecular formula C9H12Br2N4O2 B2938287 8-bromo-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione hydrobromide CAS No. 1185120-01-7

8-bromo-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione hydrobromide

Cat. No.: B2938287
CAS No.: 1185120-01-7
M. Wt: 368.029
InChI Key: LJVFQKDPSZJUMF-UHFFFAOYSA-N
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Description

8-Bromo-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione hydrobromide is a chemical compound with the molecular formula C9H11BrN4O2. It is a brominated derivative of purine, which is a fundamental component of nucleic acids like DNA and RNA. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with purine or its derivatives as the starting material.

  • Bromination: The purine derivative undergoes bromination to introduce the bromo group at the 8th position.

  • Isopropyl Group Addition: The isopropyl group is introduced at the 7th position through a suitable reaction, such as alkylation.

  • Methylation: The 3rd position is methylated to complete the structure.

  • Hydrobromide Formation: The final step involves the formation of the hydrobromide salt to improve the compound's stability and solubility.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions at different positions of the purine ring can lead to the formation of new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Alkyl halides and strong bases are typically employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized purine derivatives.

  • Reduction Products: Reduced purine derivatives.

  • Substitution Products: New purine derivatives with different substituents.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

  • Biology: It is used in studies related to nucleic acid metabolism and function.

  • Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly those targeting diseases related to purine metabolism.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 8-bromo-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione hydrobromide exerts its effects involves its interaction with molecular targets and pathways. The compound may inhibit or activate specific enzymes or receptors, leading to biological effects. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

  • 8-Bromo-3-methyl-xanthine: A closely related compound with similar applications in pharmaceutical synthesis.

  • Linagliptin Intermediate: Another intermediate used in the synthesis of antidiabetic drugs.

Uniqueness: 8-Bromo-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione hydrobromide is unique due to its specific structural features, such as the presence of the isopropyl group at the 7th position, which differentiates it from other purine derivatives.

Properties

CAS No.

1185120-01-7

Molecular Formula

C9H12Br2N4O2

Molecular Weight

368.029

IUPAC Name

8-bromo-3-methyl-7-propan-2-ylpurine-2,6-dione;hydrobromide

InChI

InChI=1S/C9H11BrN4O2.BrH/c1-4(2)14-5-6(11-8(14)10)13(3)9(16)12-7(5)15;/h4H,1-3H3,(H,12,15,16);1H

InChI Key

LJVFQKDPSZJUMF-UHFFFAOYSA-N

SMILES

CC(C)N1C2=C(N=C1Br)N(C(=O)NC2=O)C.Br

solubility

not available

Origin of Product

United States

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